- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990

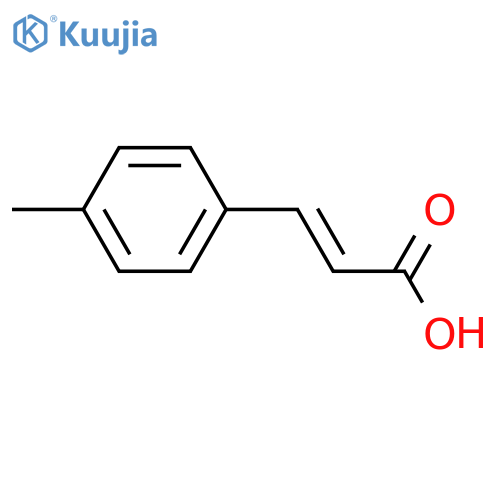

Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)

940-61-4 structure

Nombre del producto:3-(4-methylphenyl)prop-2-enoic acid

Número CAS:940-61-4

MF:C10H10O2

Megavatios:162.185203075409

MDL:MFCD00002697

CID:752417

PubChem ID:731767

3-(4-methylphenyl)prop-2-enoic acid Propiedades químicas y físicas

Nombre e identificación

-

- (E)-3-(p-Tolyl)acrylic acid

- (2E)-3-(4-Methylphenyl)acrylic acid

- (E)-3-(4-Methylphenyl)-2-propenoic acid

- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-

- trans-p-Methylcinnamic acid

- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)

- 4-Methylcinnamic acid

- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)

- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)

- Cinnamic acid, p-methyl-, (E)- (8CI)

- (2E)-(4-Methylphenyl)-2-propenoic acid

- (E)-3-(4-Methylphenyl)acrylic acid

- (E)-3-(4-Tolyl)acrylic acid

- (E)-3-(p-Tolyl)-2-propenoic acid

- (E)-3-p-Tolylacrylic acid

- (E)-p-Methylcinnamic acid

- E-4-Methylcinnamic acid

- 3-(4-methylphenyl)prop-2-enoic acid

- CS-0166798

- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid

- AE-641/00135025

- (2E)-3-(4-Methylphenyl)-2-propenoic acid #

- HMS1408G02

- NSC-66272

- (2E)-3-(4-methylphenyl)prop-2-enoic acid

- (E)-3-(4-methylphenyl)prop-2-enoic acid

- STK057700

- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-

- ALBB-011725

- PS-4043

- 940-61-4

- 2-Propenoic acid, 3-(4-methylphenyl)-

- NoName_95

- (E)-3-(p-Tolyl)acrylicacid

- NSC66272

- NSC98546

- AS-11993

- DB-189629

- IDI1_007649

- M0715

- p-Methylcinnamic acid

- NSC-98545

- NS00045822

- CHEMBL450836

- AKOS000263781

- NSC98545

- J-650090

- 3-(p-Tolyl)acrylic acid

- CS-W016115

- 4-Methylcinnamic acid, predominantly trans

- PD158319

- Q63399423

- MFCD00002697

- 1866-39-3

- AC7520

- F3145-2479

- Methyl trans-cinnamic acid

- CHEBI:181128

- STR04643

- NCGC00339102-01

- AC-2401

- EINECS 217-479-9

- EN300-17120

- 4-Methylcinnamic acid,predominantly trans

- W-107779

- HY-W015399

- 8MB

- AB01314089-03

- NSC 66272

- NSC-98546

- EN300-396492

- SCHEMBL80446

- 3-p-tolylacrylic acid

- BBL037011

- (~{E})-3-(4-methylphenyl)prop-2-enoic acid

- (E)-3-p-tolyl-acrylic acid

- Z2942851512

- 4-Methylcinnamic acid, predominantly trans, 99%

- DTXSID20901045

- Cinnamic acid, p-methyl-

-

- MDL: MFCD00002697

- Renchi: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+

- Clave inchi: RURHILYUWQEGOS-VOTSOKGWSA-N

- Sonrisas: C(/C1C=CC(C)=CC=1)=C\C(=O)O

Atributos calculados

- Calidad precisa: 162.06800

- Masa isotópica única: 162.068079557g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 176

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 1

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.5

- Superficie del Polo topológico: 37.3Ų

Propiedades experimentales

- PSA: 37.30000

- Logp: 2.09280

3-(4-methylphenyl)prop-2-enoic acid Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H317-H319

- Declaración de advertencia: P305+P351+P338-P280

- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD222074)

3-(4-methylphenyl)prop-2-enoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17120-1.0g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 1.0g |

$85.0 | 2023-07-08 | ||

| Enamine | EN300-396492-10.0g |

(2E)-3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 95.0% | 10.0g |

$488.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D387704-500g |

trans-p-Methylcinnamic acid |

940-61-4 | 97% | 500g |

$195 | 2024-05-24 | |

| Chemenu | CM373013-500g |

(E)-3-(p-Tolyl)acrylic acid |

940-61-4 | 95%+ | 500g |

$244 | 2022-05-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-500g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 98% | 500g |

¥1652.0 | 2022-05-30 | |

| Enamine | EN300-17120-0.1g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 0.1g |

$48.0 | 2023-09-20 | ||

| Enamine | EN300-396492-0.25g |

(2E)-3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 95.0% | 0.25g |

$39.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-100g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 98% | 100g |

¥413.0 | 2022-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237438-500g |

(E)-3-(p-Tolyl)acrylic acid |

940-61-4 | 98% | 500g |

¥2506.00 | 2024-04-24 | |

| Enamine | EN300-17120-0.25g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 0.25g |

$51.0 | 2023-09-20 |

3-(4-methylphenyl)prop-2-enoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

Métodos de producción 2

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C

Referencia

- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst, Asian Journal of Chemistry, 2017, 29(7), 1561-1564

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C

Referencia

- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reaction, Huaxue Yanjiu, 2008, 19(4), 73-77

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

Referencia

- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation, ACS Catalysis, 2023, 13(10), 6568-6573

Métodos de producción 6

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Referencia

- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents, MedChemComm, 2015, 6(6), 1036-1042

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Referencia

- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C

Referencia

- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reaction, Chemical Engineering Journal (Amsterdam, 2023, 455,

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

Referencia

- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead, Bioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene

Referencia

- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acid, Synthesis, 1997, (5), 521-523

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Referencia

- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids, Organic Letters, 2008, 10(12), 2601-2604

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled

Referencia

- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine, Chinese Chemical Letters, 2016, 27(4), 555-558

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C

Referencia

- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257

Métodos de producción 15

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled

Referencia

- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in water, Molecules, 2011, 16, 9067-9076

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt

1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in water, Tetrahedron, 2011, 67(49), 9479-9483

Métodos de producción 19

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C

Referencia

- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in water, Catalysts, 2015, 5(1), 106-118

3-(4-methylphenyl)prop-2-enoic acid Raw materials

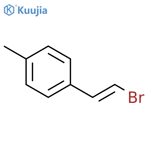

- 1-(2-bromoethenyl)-4-methylbenzene

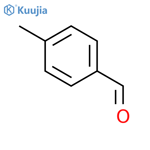

- 4-Methylbenzaldehyde

- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate

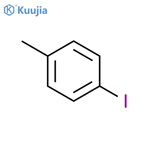

- 4-Iodotoluene

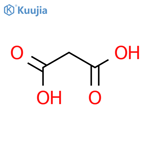

- propanedioic acid

- (E)-3-(P-Tolyl)acrylaldehyde

3-(4-methylphenyl)prop-2-enoic acid Preparation Products

3-(4-methylphenyl)prop-2-enoic acid Literatura relevante

-

Yasmin Wahby,Hamida Abdel-Hamid,Mohammed Salah Ayoup New J. Chem. 2022 46 1445

-

B. N. Mattoo Trans. Faraday Soc. 1958 54 19

-

3. Photocyclisation of 1-styrylimidazoles. A novel route to N-bridgehead compoundsG. Cooper,W. J. Irwin J. Chem. Soc. Perkin Trans. 1 1976 75

-

5. CCCLXIII.—The chemistry of the three-carbon system. Part IX. The αβ–βγ-change in β-alkylcinnamic acidsJohn Dobney Andrew Johnson,George Armand Robert Kon J. Chem. Soc. 1926 129 2748

940-61-4 (3-(4-methylphenyl)prop-2-enoic acid) Productos relacionados

- 16323-43-6(1,4-Benzenediacrylic Acid)

- 140-10-3(trans-Cinnamic acid)

- 13026-12-5(3-(1-Naphthyl)acrylic Acid)

- 13026-23-8(4-Phenylcinnamic Acid)

- 16089-48-8(Potassium cinnamate)

- 1552-94-9(Cinnamylideneacetic acid)

- 3029-79-6(3-Methylcinnamic Acid)

- 621-82-9(Cinnamic acid)

- 2373-76-4(2-Methylcinnamic Acid)

- 1866-39-3(4-Methylcinnamic acid)

Proveedores recomendados

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Amadis Chemical Company Limited

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos